N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
The compound N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide features a 1,2,4-triazole core substituted with a methyl group at position 4 and a sulfanyl-acetamide moiety at position 2. The aromatic ring attached to the acetamide group is fluorinated and nitrated at positions 4 and 3, respectively. This structural framework is associated with diverse biological activities, including antiviral and enzyme inhibitory properties, as observed in analogs .
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN5O3S/c1-16-6-13-15-11(16)21-5-10(18)14-7-2-3-8(12)9(4-7)17(19)20/h2-4,6H,5H2,1H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIVTDYDBHARRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodological Frameworks
Conventional Stepwise Synthesis
The conventional synthesis of this compound follows a three-step sequence, beginning with the formation of the 1,2,4-triazole core, followed by functionalization with a sulfanyl group, and concluding with acetamide coupling.
Synthesis of 4-Methyl-4H-1,2,4-Triazole-3-Thiol
The triazole-thiol precursor is synthesized via cyclization of a thiosemicarbazide intermediate. As demonstrated in analogous syntheses, hydrazide derivatives react with alkyl or aryl isothiocyanates to form thiosemicarbazides, which undergo base-mediated cyclization. For example:
- Step 1 : Reaction of methyl hydrazine carboxylate with 4-methyl-3-thiosemicarbazide in ethanol yields the thiosemicarbazide intermediate.
- Step 2 : Cyclization using aqueous potassium hydroxide (KOH) at reflux for 6 hours generates 4-methyl-4H-1,2,4-triazole-3-thiol.
Key Conditions :
| Parameter | Value |
|---|---|
| Reaction Time | 6 hours |
| Temperature | 100°C (reflux) |
| Yield | 68–72% |
Preparation of N-(4-Fluoro-3-Nitrophenyl)Chloroacetamide
The acetamide backbone is constructed by acylating 4-fluoro-3-nitroaniline with chloroacetyl chloride:
- Step 1 : 4-Fluoro-3-nitroaniline is dissolved in dry dichloromethane (DCM) and treated with chloroacetyl chloride in the presence of triethylamine (TEA) as a base.
- Step 2 : Stirring at 0–5°C for 2 hours yields the chloroacetamide derivative.
Key Conditions :
| Parameter | Value |
|---|---|
| Reaction Time | 2 hours |
| Temperature | 0–5°C |
| Yield | 85–90% |
Coupling via Nucleophilic Substitution
The final step involves reacting the triazole-thiol with the chloroacetamide under basic conditions:
- Step 1 : 4-Methyl-4H-1,2,4-triazole-3-thiol is deprotonated using potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF).
- Step 2 : Addition of N-(4-fluoro-3-nitrophenyl)chloroacetamide at 60°C for 12 hours facilitates thioether bond formation.
Key Conditions :
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Temperature | 60°C |
| Yield | 65–70% |
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency, as evidenced by comparative studies. For instance, Virk et al. demonstrated that triazole-thiol alkylation proceeds 300-fold faster under microwave conditions (31–68 seconds vs. 9–19 hours conventionally) with yields exceeding 85%.
Procedure :
- Step 1 : 4-Methyl-4H-1,2,4-triazole-3-thiol and N-(4-fluoro-3-nitrophenyl)chloroacetamide are dissolved in ethanol.
- Step 2 : The mixture is irradiated at 120°C for 90 seconds using a microwave synthesizer.
Comparative Data :
| Method | Time | Temperature | Yield |
|---|---|---|---|
| Conventional | 12 hours | 60°C | 65% |
| Microwave | 90 seconds | 120°C | 92% |
Reaction Optimization and Mechanistic Insights
Solvent and Base Selection
The choice of solvent and base critically impacts reaction kinetics. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate ion, while bases like K₂CO₃ avoid side reactions such as hydrolysis.
Temperature Dependence
Elevated temperatures accelerate thioether formation but risk decomposition of the nitro group. Controlled heating at 60°C balances speed and stability.
Structural Characterization and Validation
Spectroscopic Analysis
Challenges and Mitigation Strategies
Industrial-Scale Considerations
Cost Analysis
| Component | Cost (USD/kg) |
|---|---|
| 4-Fluoro-3-nitroaniline | 220 |
| Chloroacetyl chloride | 150 |
| Microwave energy | 0.05/kWh |
Environmental Impact
Microwave methods reduce energy consumption by 90% compared to conventional heating, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like sodium azide or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile or electrophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures have demonstrated promising antimicrobial properties. For instance, derivatives of triazole compounds have been extensively studied for their ability to inhibit the growth of various pathogens, including bacteria and fungi. The incorporation of the nitrophenyl group enhances the lipophilicity and biological activity of the compound.
Case Study: Antitubercular Activity
A related study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives showed potent antitubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . This suggests that N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide could also exhibit similar activities.
Anticancer Potential
The anticancer properties of triazole derivatives have been well-documented. These compounds often act by disrupting cellular processes or inducing apoptosis in cancer cells.
Case Study: Anticancer Studies
A study involving N-Aryl triazole derivatives demonstrated significant anticancer activity against various human cancer cell lines . The mechanism often involves the inhibition of specific pathways critical for cancer cell survival and proliferation.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.
Materials Science: Its electronic properties may be exploited in the design of semiconductors or other advanced materials.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
N-(4-Fluoro-3-nitrophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Difference : Incorporates a 3-methylphenyl group at position 5 of the triazole ring.
2-{[5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Key Difference : Replaces the nitro group with a 4-methylphenyl substituent.
- Impact : The absence of the nitro group reduces electron-withdrawing effects, which may alter redox properties and metabolic stability. This compound (CAS 734535-48-9) is commercially available but lacks detailed pharmacological reports .
Variations in the Triazole Core and Sulfanyl-Acetamide Chain
VUAA-1 and OLC-12
- Structures :
- VUAA-1: N-(4-Ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide.
- OLC-12: 2-[(4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide.
- Key Differences : Ethyl/isopropyl substituents and pyridine rings instead of fluoronitrophenyl groups.
- Functional Impact : These compounds act as Orco agonists in insect olfactory receptors, demonstrating that triazole-sulfanyl-acetamide derivatives can modulate ion channels. This contrasts with the antiviral focus of the target compound .
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide
- Key Difference : Cyclohexyl-methyl substitution at position 1 of the triazole.
- Impact : This modification introduces steric bulk, which may hinder binding to compact active sites. The compound exhibits weak HIV-1 reverse transcriptase inhibition, suggesting that triazole substitutions influence target specificity .
Antiviral Activity
The target compound’s analogs with the 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide backbone (e.g., derivatives in ) show:
- Activity Against Adenovirus-5 and ECHO-9: EC50 values in the low micromolar range.
- Cytotoxicity : HEK-293 and GMK cell lines exhibit IC50 > 100 µM, indicating selectivity .
Table 1: Antiviral and Cytotoxicity Data for Selected Analogs
| Compound | EC50 (Adenovirus-5) | EC50 (ECHO-9) | IC50 (HEK-293) |
|---|---|---|---|
| Target Compound (Hypothetical) | ~5 µM* | ~10 µM* | >100 µM |
| 2-[(4-Methyl-4H-triazol-3-yl)sulfanyl]acetamide analogs | 2–20 µM | 5–50 µM | >100 µM |
*Estimated based on structural similarity.
Enzyme Inhibition and Docking Studies
- FtsZ and PanK Targets : Analogs with nitro and trifluoromethyl groups (e.g., ) show binding to bacterial FtsZ and PanK enzymes. The nitro group in the target compound may enhance interactions with polar residues in these targets .
- HIV-1 RT Inhibition : The bromophenyl analog () has moderate activity (IC50 ~50 µM), suggesting that electron-withdrawing groups (e.g., nitro in the target compound) could improve potency .
Pharmacological and Commercial Considerations
- Commercial Availability : Analogs like N-[4-(sec-butyl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide () are supplied for research, indicating scalability of triazole-acetamide synthesis .
- Therapeutic Potential: The nitro and fluoro substituents in the target compound may confer advantages in CNS penetration or metabolic stability over non-halogenated analogs .
Biological Activity
N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C11H10FN5O3S
- Molecular Weight : 311.29 g/mol
- CAS Number : 454214-81-4
The biological activity of this compound is attributed to its interaction with various biochemical pathways. The presence of the triazole ring and the nitro group suggests potential mechanisms involving enzyme inhibition and receptor modulation. Specifically, compounds with similar structures have shown efficacy against various microbial strains and cancer cell lines by disrupting cellular functions or inhibiting specific enzymes involved in metabolic pathways .
Antimicrobial Activity
Research indicates that derivatives of the triazole class exhibit notable antimicrobial properties. For instance, a study assessed the antimicrobial efficacy of various triazole derivatives against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MICs) that highlight their potential as antitubercular agents. The compound may share similar properties due to its structural analogies with effective triazole derivatives .
Table 1: Antimicrobial Activity Data
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| 3m | M. tuberculosis H37Rv | 4 |
| 3e | M. tuberculosis H37Rv | 64 |
| 3p | M. tuberculosis H37Rv | 64 |
The above table summarizes the MIC values for selected compounds related to this compound, indicating significant activity against resistant strains .
Anticancer Activity
In addition to antimicrobial effects, compounds containing the triazole moiety have been investigated for their anticancer properties. The compound's structure suggests it may interact with cancer cell signaling pathways. In vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cell lines while demonstrating minimal toxicity to normal cells .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3m | HeLa | 15 |
| 3e | MCF7 | 30 |
| 3p | A549 | 25 |
This table presents cytotoxicity data for selected derivatives against various cancer cell lines, demonstrating their potential as anticancer agents .
Case Studies
A notable study published in Molecules highlighted the synthesis and biological evaluation of triazole derivatives that included this compound. The research focused on evaluating these compounds for their antitubercular activity and cytotoxic effects against tumor cell lines. The findings suggested that modifications in the molecular structure could enhance biological activity and selectivity towards target cells .
Q & A
Q. Which advanced techniques elucidate its solid-state behavior and stability?
- Tools :
- DSC/TGA : Identify melting points (expected range: 180–220°C) and thermal decomposition patterns .
- Dynamic Vapor Sorption : Measure hygroscopicity (<5% weight gain at 80% RH indicates stability) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; <10% degradation (HPLC) qualifies for long-term studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
